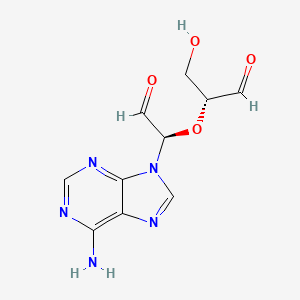
Iodine-129
Übersicht
Beschreibung
Iodine-129 is a long-lived radioisotope of iodine with a half-life of approximately 15.7 million years . It is produced both naturally and as a result of human nuclear activities. Naturally, it is formed through the spontaneous fission of uranium and by cosmic ray interactions with xenon in the atmosphere . Human activities, such as nuclear weapons testing, nuclear reactor accidents, and the reprocessing of spent nuclear fuel, have significantly increased its presence in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodine-129 is primarily produced as a byproduct of nuclear fission in reactors. It is formed from the fission of uranium and plutonium isotopes . The isotopic ratio of this compound to iodine-127 in the environment has increased due to these activities .
Industrial Production Methods: In industrial settings, this compound can be isolated from spent nuclear fuel through chemical separation processes. This involves dissolving the spent fuel in acid and using various chemical reagents to separate this compound from other fission products . Advanced techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and accelerator mass spectrometry (AMS) are employed to measure and analyze this compound concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Iodine-129 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form iodide (I⁻), iodate (IO₃⁻), and other iodine species depending on the reaction conditions .
Common Reagents and Conditions:
Reduction: Iodate can be reduced back to iodide using reducing agents like sodium thiosulfate or ascorbic acid.
Substitution: this compound can participate in substitution reactions to form organic iodides, such as methyl iodide, under appropriate conditions.
Major Products: The major products formed from these reactions include iodide, iodate, and various organic iodides .
Wissenschaftliche Forschungsanwendungen
Iodine-129 has several important applications in scientific research:
Environmental Tracing: Due to its long half-life and mobility in the environment, this compound is used as a tracer to study the movement of nuclear contaminants and to understand the geochemical cycling of iodine.
Radiation Protection: It is used in studies related to radiation protection and the long-term management of nuclear waste.
Biological Studies: this compound is used in biological studies to trace the uptake and distribution of iodine in living organisms.
Medical Research:
Wirkmechanismus
Iodine-129 exerts its effects primarily through its radioactive decay, emitting beta particles and gamma radiation. This radiation can cause ionization and damage to biological tissues, making it a concern for radiation protection . In biological systems, this compound can be taken up by the thyroid gland, where it can interfere with normal thyroid function due to its radioactive nature .
Vergleich Mit ähnlichen Verbindungen
Iodine-127: The stable isotope of iodine, which is the most common form of iodine in nature.
Iodine-131: A short-lived radioisotope of iodine with a half-life of about 8 days, commonly used in medical diagnostics and treatment.
Comparison:
Eigenschaften
IUPAC Name |
iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[129IH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933951 | |
| Record name | (~129~I)iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.9130 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15046-84-1 | |
| Record name | (~129~I)iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)






![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)
